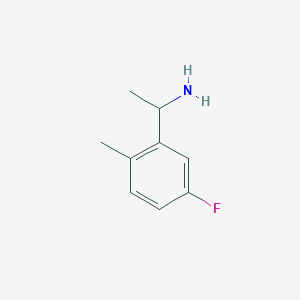

1-(5-Fluoro-2-methylphenyl)ethan-1-amine

Description

Contextual Significance within Contemporary Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in pharmaceutical and agrochemical research. nih.govacs.org Chiral amines, in turn, are fundamental components of a vast array of natural products and synthetic drugs.

The combination of these features in 1-(5-Fluoro-2-methylphenyl)ethan-1-amine makes it a significant tool for medicinal chemists and researchers in materials science. Its structural motif is found in various neurologically-active small molecules. nih.gov The precise placement of the fluoro and methyl groups on the aromatic ring, coupled with the chirality of the amine, provides a scaffold that can be elaborated into a diverse range of target molecules with specific three-dimensional orientations.

Historical Trajectory of Research on Related Chiral Fluoro-Aromatic Amines

The journey to understanding and utilizing compounds like this compound is built upon a rich history of organofluorine chemistry. Early methods for introducing fluorine into aromatic systems, such as the Schiemann reaction discovered in 1927, laid the groundwork for the synthesis of fluoroaromatic compounds. nih.gov This reaction involves the decomposition of diazonium salts of aromatic amines in the presence of fluoroboric acid. nih.gov Another key development was the nucleophilic halogen exchange reaction reported by Gottlieb in 1936, which uses potassium fluoride (B91410) to replace chlorine with fluorine. nih.gov

The development of methods for the asymmetric synthesis of amines has also been crucial. The ability to selectively produce one enantiomer of a chiral amine is often critical for its biological activity. Research into the synthesis of chiral α-fluoroalkyl-α-amino acids and other fluorinated amino compounds has provided the synthetic tools necessary to access enantiomerically pure building blocks. mdpi.combeilstein-journals.org More recent advancements have focused on developing efficient and highly selective catalytic methods for the synthesis of chiral amines, including those with fluorinated substituents. nih.gov

Scope and Objectives of Academic Inquiry on this compound

Current academic research on this compound is primarily focused on its application as a synthetic intermediate. Key areas of investigation include:

Development of Efficient Synthetic Routes: Researchers are continually seeking to improve the synthesis of both the racemic and enantiomerically pure forms of the compound. This includes exploring novel catalytic systems and optimizing reaction conditions to achieve high yields and enantioselectivity.

Exploration as a Chiral Building Block: A major objective is to utilize this compound in the synthesis of more complex chiral molecules. Its amine functionality allows for a wide range of chemical transformations, making it a versatile starting material for the construction of diverse molecular frameworks.

Investigation of its Role in Medicinal Chemistry: Given the prevalence of fluoroaromatic and chiral amine moieties in pharmaceuticals, a significant area of research involves incorporating this compound into potential drug candidates. Studies may focus on how its specific stereochemistry and substitution pattern influence biological activity.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12FN | evitachem.comnih.govchembk.com |

| Molecular Weight | 153.20 g/mol | evitachem.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 926252-53-1 | chembk.com |

Interactive Data Table: Enantiomers of this compound

| Enantiomer | IUPAC Name | CAS Number |

| (R)-enantiomer | (1R)-1-(5-fluoro-2-methylphenyl)ethanamine | Not specified in results |

| (S)-enantiomer | (1S)-1-(5-fluoro-2-methylphenyl)ethanamine | 1213698-94-2 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYFDYOIBFQLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 5 Fluoro 2 Methylphenyl Ethan 1 Amine

Chemo- and Regioselective Synthesis of the Fluoro-Methylphenyl Moiety

The construction of the 5-fluoro-2-methylphenyl core of the target molecule requires the strategic introduction of both a fluorine atom and a methyl group onto an aromatic ring. The relative positions of these substituents (meta to each other) necessitate careful consideration of directing group effects and the choice of synthetic methodology.

Strategies for Selective Fluorination of Aromatic Precursors

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, with electrophilic fluorination and the Schiemann reaction being prominent examples.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. For instance, starting from a methyl-substituted aromatic precursor like toluene, the methyl group acts as an ortho-, para-director. To achieve the desired meta-substitution pattern, one might need to employ a directing group that can be later removed or modified, or start with a precursor where the electronic demands favor fluorination at the desired position.

Alternatively, the Balz-Schiemann reaction provides a reliable method for the regioselective introduction of fluorine. This reaction involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. This method offers excellent regiocontrol as the position of the fluorine atom is determined by the initial position of the amino group.

A potential synthetic route could start with 2-methylaniline (o-toluidine). Diazotization of 2-methylaniline followed by the Schiemann reaction would yield 2-fluorotoluene. Subsequent functionalization would then be required to introduce the second substituent at the desired position.

| Starting Material | Reagent | Product | Key Feature |

| Toluene | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Mixture of ortho- and para-fluorotoluene | Methyl group is an ortho, para-director |

| 2-Methylaniline | 1. NaNO2, HBF4; 2. Heat | 2-Fluorotoluene | Regioselective fluorination via diazonium salt |

| 4-Amino-3-methylphenol | 1. NaNO2, HBF4; 2. Heat | 4-Fluoro-3-methylphenol | Regioselective fluorination via diazonium salt |

Introduction of Methyl Group via Controlled Alkylation or Arylation

The introduction of a methyl group onto a fluorinated aromatic ring can be accomplished using various techniques, including Friedel-Crafts alkylation and cross-coupling reactions.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, typically using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3) wikipedia.org. However, this reaction can be prone to issues such as polyalkylation and carbocation rearrangements. For the synthesis of the 5-fluoro-2-methylphenyl moiety, starting with fluorobenzene, a Friedel-Crafts alkylation with a methylating agent would be expected to yield a mixture of ortho- and para-methylated products due to the ortho-, para-directing nature of the fluorine atom. Achieving the desired meta-relationship would be challenging with this direct approach.

A more controlled method involves the use of cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed by reacting a fluorinated aryl halide with a methylboronic acid derivative in the presence of a palladium catalyst. This approach offers greater control over the position of the incoming methyl group.

Another strategy involves the ortho-lithiation of a fluorinated aromatic compound, followed by quenching with an electrophilic methyl source. The directing effect of certain functional groups can be exploited to achieve high regioselectivity in the lithiation step.

A plausible synthetic sequence could involve the Friedel-Crafts acylation of 4-fluorotoluene to introduce an acetyl group, which can later be used to form the ethanamine side chain. The methyl group of toluene directs the incoming acyl group primarily to the para position (relative to the methyl group), which would be the desired 2-position relative to the fluorine.

| Starting Material | Reagent(s) | Product | Key Feature |

| Fluorobenzene | CH3Cl, AlCl3 | Mixture of 2- and 4-methylfluorobenzene | Friedel-Crafts alkylation, ortho/para directing fluorine |

| 4-Bromofluorobenzene | CH3B(OH)2, Pd catalyst | 4-Methylfluorobenzene | Suzuki-Miyaura cross-coupling |

| 4-Fluorotoluene | Acetyl chloride, AlCl3 | 2-Acetyl-4-fluorotoluene | Friedel-Crafts acylation, methyl is an ortho, para-director |

Stereoselective Synthesis of the Chiral Ethan-1-amine Unit

The creation of the chiral center in the ethan-1-amine side chain is a critical step in the synthesis of 1-(5-fluoro-2-methylphenyl)ethan-1-amine. Asymmetric catalytic hydrogenation of a prochiral imine is a highly efficient method for achieving this transformation with high enantioselectivity.

Asymmetric Catalytic Hydrogenation of Prochiral Imines (e.g., using Ir/L8, Ir-(Cp*) complexes)

The asymmetric hydrogenation of prochiral imines, derived from the corresponding ketone (5-fluoro-2-methylacetophenone), is a powerful strategy to introduce the chiral amine functionality. This reaction typically employs transition metal catalysts, with iridium and rhodium complexes being particularly effective. The general approach involves the reaction of the imine with a hydrogen source in the presence of a chiral catalyst.

Iridium complexes, in particular, have shown excellent performance in the asymmetric hydrogenation of N-aryl imines acs.orgwhiterose.ac.ukrsc.org. These catalysts are often generated in situ from an iridium precursor, such as [Ir(COD)Cl]2, and a chiral ligand. The choice of the N-substituent on the imine can also influence the reactivity and enantioselectivity of the hydrogenation.

Development of Chiral Ligands for Asymmetric Hydrogenation

The enantioselectivity of the asymmetric hydrogenation is primarily determined by the chiral ligand coordinated to the metal center. A wide variety of chiral ligands have been developed for this purpose, with bidentate phosphine (B1218219) ligands and phosphine-oxazoline ligands being among the most successful.

For the asymmetric hydrogenation of acetophenone-derived imines, ligands such as those from the SPINOL, BINOL, and ferrocene families have been employed with high success. The steric and electronic properties of the ligand create a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine product. The development of polymeric chiral diamine ligands has also been explored for iridium-catalyzed asymmetric transfer hydrogenation, offering the potential for catalyst recyclability nih.gov.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and enantioselectivity of the asymmetric hydrogenation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, hydrogen pressure, temperature, and the catalyst loading.

The solvent can have a significant impact on both the solubility of the substrate and catalyst, as well as on the stereochemical outcome of the reaction. Protic solvents are sometimes found to be detrimental, while non-polar aprotic solvents like toluene or dichloromethane can lead to high conversions and enantioselectivities acs.org.

Hydrogen pressure is another critical variable. While higher pressures can lead to faster reaction rates, they can sometimes have a negative impact on enantioselectivity acs.org. Therefore, finding the optimal pressure is crucial for achieving both high conversion and high enantiomeric excess.

The catalyst system, comprising the metal precursor and the chiral ligand, must be carefully selected for the specific substrate. The ligand-to-metal ratio can also be an important parameter to optimize. Additives, such as bases or co-catalysts, are sometimes used to enhance the activity and selectivity of the catalyst system.

The following table summarizes typical conditions for the asymmetric hydrogenation of related acetophenone imines, which can serve as a starting point for the optimization of the synthesis of this compound.

| Substrate | Catalyst System | Solvent | H2 Pressure (bar) | Temperature (°C) | Enantiomeric Excess (%) |

| N-Phenyl acetophenone imine | [Ir(COD)Cl]2 / Chiral Phosphine Ligand | Toluene | 1-25 | Room Temperature | 80-99 |

| N-Aryl acetophenone imine | Ir/PipPhos | Toluene | 5 | Room Temperature | >99 |

| N-Alkyl α-aryl furan-containing imines | Ir-based catalyst with f-BINAPHANE | Not specified | Not specified | Not specified | 82 |

Biocatalytic Approaches (e.g., Transaminases, Imine Reductases, Monoamine Oxidases)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines like this compound. researchgate.netnih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and monoamine oxidases (MAOs) offer high enantioselectivity and operate under mild reaction conditions, minimizing the environmental impact. kaust.edu.sa Among these, ω-transaminases (ω-TAs) are particularly prominent for their ability to catalyze the asymmetric amination of a prochiral ketone precursor. diva-portal.org

The synthesis of chiral amines using transaminases involves the transfer of an amino group from an amine donor to a ketone substrate. acsgcipr.org This reaction is reversible, and the equilibrium often needs to be shifted towards product formation. diva-portal.orgacsgcipr.org Various strategies are employed to achieve this, such as using a high concentration of the amine donor or removing the ketone byproduct. acsgcipr.org For instance, in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a related chiral amine, (S)-α-methylbenzylamine was identified as a highly effective amine donor in a screening of 60 different transaminases. researchgate.net

Enzyme Screening and Engineering for Substrate Scope and Enantioselectivity

The successful application of biocatalysis hinges on the identification of an enzyme with high activity and selectivity for the specific substrate of interest. High-throughput screening of enzyme libraries is a common starting point to identify promising candidates. researchgate.netnih.gov For example, a screening of various transaminases identified ATA-025 as the most effective enzyme for the chiral selective transamination of 1-(3-methylphenyl)ethan-1-one. nih.gov Similarly, the ω-transaminase from Vibrio fluvialis was found to be highly effective for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine. researchgate.net

Once a lead enzyme is identified, protein engineering techniques can be employed to further enhance its properties. Rational design and directed evolution are powerful tools to improve substrate scope, enantioselectivity, and stability. Through rational design, a variant of the Chromobacterium violaceum transaminase was developed with increased specific activity towards (S)-1-phenylethylamine and a range of 4'-substituted acetophenones, demonstrating the potential to tailor enzymes for specific substrates. diva-portal.org

| Enzyme | Substrate | Key Finding |

| ATA-025 | 1-(3-methylphenyl)ethan-1-one | Identified as the best enzyme for this specific transamination. nih.gov |

| Vibrio fluvialis ω-transaminase | 1-(5-fluoropyrimidin-2-yl)ethanone | Showed almost quantitative conversion to the desired (S)-amine. researchgate.net |

| Chromobacterium violaceum transaminase variant | (S)-1-phenylethylamine and 4'-substituted acetophenones | Rational design led to increased specific activity. diva-portal.org |

Cascade Reactions and Cofactor Regeneration Strategies

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, offer significant advantages in terms of process efficiency and reduced waste. mdpi.comacs.org These cascades can be designed to overcome challenges such as unfavorable reaction equilibria and the need for costly cofactors. mdpi.comresearchgate.net

A common challenge in reactions involving oxidoreductases like ketoreductases (KREDs) and amine dehydrogenases (AmDHs) is the requirement for stoichiometric amounts of nicotinamide cofactors (NADH or NADPH). mdpi.com To address this, cofactor regeneration systems are often integrated into the cascade. mdpi.com For example, a second enzyme, such as glucose dehydrogenase or formate dehydrogenase, can be used to regenerate the consumed cofactor. mdpi.com

Different types of enzymatic cascades include:

Linear cascade: A series of enzymatic steps where the product of one reaction becomes the substrate for the next. mdpi.com

Parallel cascade: Two enzymatic steps where a cofactor is consumed and regenerated. mdpi.com

Orthogonal cascade: Product formation is coupled with two enzymatic reactions for cofactor regeneration and removal of a by-product. mdpi.com

Biocatalysis in Non-Conventional Media

While many enzymatic reactions are performed in aqueous buffers, the use of non-conventional media, such as organic solvents, deep eutectic solvents, and micellar systems, can offer significant advantages. researchgate.netnih.goviupac.org These media can enhance the solubility of hydrophobic substrates, alter enzyme selectivity, and simplify downstream processing. researchgate.netnih.govmdpi.com

The choice of solvent is crucial, as it can significantly impact enzyme activity and stability. iupac.org For instance, in the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, dimethylsulfoxide (10% v/v) was found to be the best co-solvent. nih.gov In another example, the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine was improved by the addition of immiscible organic solvents, with toluene being identified as the most suitable. researchgate.net Toluene helped to extract the acetophenone byproduct, thereby shifting the reaction equilibrium towards the desired amine product without negatively affecting the enzyme's performance. researchgate.net

The water content in non-conventional media is a critical parameter that needs to be carefully controlled to maintain the enzyme's active conformation. taylorfrancis.com Medium engineering, which involves optimizing the reaction medium through the use of additives or immobilization techniques, can further enhance the performance of biocatalysts in these environments. iupac.org

Diastereoselective Synthesis via Chiral Auxiliaries (e.g., sulfinyl auxiliaries, 1-phenylethylamine)

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a well-established method for asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. wikipedia.orgresearchgate.net The auxiliary guides the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer. wikipedia.org After the reaction, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Design and Application of External Chiral Auxiliaries

A variety of chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. Some common examples include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. nih.govuvm.edunih.gov The choice of auxiliary depends on the specific reaction and substrate. The steric hindrance of the chiral auxiliary is a key factor influencing the stereoselectivity of the reaction. researchgate.net

For the synthesis of chiral amines, sulfinyl auxiliaries, such as tert-butanesulfinamide, have proven to be particularly effective. The sulfinyl group can be attached to an imine, and subsequent reduction or addition of a nucleophile occurs with high diastereoselectivity. The auxiliary can then be readily cleaved under mild acidic conditions to afford the desired chiral amine.

Stereocontrol in Addition and Reduction Reactions

Chiral auxiliaries are widely used to control the stereochemistry of various chemical transformations, including conjugate addition and reduction reactions. In conjugate addition reactions, the chiral auxiliary directs the nucleophilic attack on an α,β-unsaturated system, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov For example, the use of Oppolzer's camphorsultam as a chiral auxiliary in the conjugate addition of a carbon nucleophile to a vinyl diazonium compound resulted in a product with a 33:1 diastereomeric ratio. uvm.edu

Similarly, in the reduction of ketones or imines, a chiral auxiliary can effectively shield one face of the prochiral center, forcing the hydride reagent to attack from the less hindered face. This results in the formation of the corresponding alcohol or amine with a high degree of stereocontrol. The diastereoselectivity of these reactions can be influenced by factors such as the nature of the reducing agent, the solvent, and the reaction temperature.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a cornerstone for the synthesis of chiral amines like this compound from the corresponding ketone, 1-(5-fluoro-2-methylphenyl)ethanone. This approach is favored for its directness and potential for high enantioselectivity. Both biocatalytic and transition-metal-catalyzed methods have been developed to achieve this transformation with high efficiency.

Biocatalytic Approaches: Biocatalysis, utilizing enzymes such as reductive aminases (RedAms) and amine dehydrogenases (AmDHs), has emerged as a powerful and sustainable method for producing chiral amines. whiterose.ac.ukresearchgate.net These enzymes operate under mild conditions and often display exceptional enantioselectivity.

Reductive Aminases (RedAms): NADPH-dependent RedAms, sourced from fungal species, have been successfully applied to the reductive amination of fluorinated acetophenones. whiterose.ac.uk Using ammonia as the amine donor, these enzymes can convert the ketone precursor into the desired primary amine with high conversion rates (>90%) and excellent enantiomeric excess (ee) values, often between 85% and 99%. whiterose.ac.uk The process bypasses the 50% yield limitation of kinetic resolution methods that use amine transaminases (ATAs). whiterose.ac.uk

Amine Dehydrogenases (AmDHs): AmDHs are another class of NAD(P)H-dependent enzymes that catalyze the reductive amination of carbonyl compounds with ammonia. researchgate.net Engineered AmDHs have been shown to be effective for the amination of various acetophenone derivatives. The electronic properties of substituents on the aromatic ring can influence the conversion rates; for instance, electron-withdrawing groups like fluorine can lead to higher conversions compared to electron-donating groups. researchgate.net

Transition-Metal Catalysis: Homogeneous catalysis using transition-metal complexes with chiral ligands is a well-established strategy for asymmetric synthesis. For reductive amination, iridium-based catalysts have shown particular promise.

Iridium-f-Binaphane Complexes: A catalytic system employing an Ir-f-Binaphane complex has demonstrated high activity and enantioselectivity (up to 96% ee) for the asymmetric reductive amination of aryl ketones. dicp.ac.cn The reaction is typically performed in the presence of additives like titanium(IV) isopropoxide [Ti(OiPr)4] and iodine (I2), which facilitate the in-situ formation of the imine intermediate, often the rate-limiting step. dicp.ac.cn A key advantage of this system is that the catalyst does not hydrogenate the ketone starting material under the reaction conditions, leading to high chemoselectivity for the desired amine product. dicp.ac.cn

Table 1: Comparison of Enantioselective Reductive Amination Strategies

| Catalytic System | Catalyst Type | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Reductive Aminases (RedAms) | Biocatalyst (Enzyme) | Mild reaction conditions, high conversion, sustainable. | 85-99% |

| Amine Dehydrogenases (AmDHs) | Biocatalyst (Enzyme) | Effective for various acetophenone derivatives; activity influenced by electronic factors. | Generally high, specific values vary with substrate. |

| Ir-f-Binaphane | Transition-Metal Complex | High activity and enantioselectivity; requires additives like Ti(OiPr)4. | Up to 96% |

Novel C-N Bond Forming Reactions with Stereocontrol

Beyond reductive amination, the development of other novel carbon-nitrogen bond-forming reactions with stereocontrol is a key area of research. While specific applications of these methods for the direct synthesis of this compound are still emerging, the principles guide the future of chiral amine synthesis. These methods aim to construct the chiral amine moiety through different mechanistic pathways, potentially offering alternative substrate scopes or improved efficiencies.

One such approach involves the enantioselective aza-Henry reaction, which forms a C-N bond and a C-C bond with stereocontrol, followed by subsequent transformations to yield the target amine. nih.gov Although demonstrated for the synthesis of cyclic β-fluoroamines, the core strategy of using nitroalkanes as amine precursors in a stereocontrolled manner could be adapted for acyclic targets. nih.gov Another area of innovation is the stereoselective C-F bond activation. Methods using frustrated Lewis pairs (FLPs) with chiral Lewis bases can desymmetrize geminal difluoroalkanes, creating stereoenriched monofluorinated products. nih.gov While this approach focuses on creating chirality at the fluorine-bearing carbon, it highlights the advanced strategies being developed to achieve stereocontrol in complex fluorinated molecules.

Development of Novel Synthetic Routes and Process Intensification for Efficient Production

For the large-scale and efficient production of this compound, process intensification is a critical consideration. This involves moving from traditional, often inefficient and hazardous, batch or semi-batch processes to continuous manufacturing. cetjournal.it Such a shift offers significant improvements in safety, cost-effectiveness, and sustainability.

The synthesis of specialty chemicals often involves highly exothermic reactions, which pose safety risks in large batch reactors. cetjournal.it Process intensification addresses this by using continuous flow reactors, such as a series of continuous stirred-tank reactors (CSTRs) or tubular reactors. cetjournal.it These systems feature much smaller reaction volumes (lower hold-up), which inherently increases process safety. Furthermore, the high surface-area-to-volume ratio in flow reactors allows for superior heat exchange, enabling better temperature control of exothermic processes and preventing runaway reactions.

Adherence to Atom Economy and Green Chemistry Principles in Synthesis

The principles of green chemistry and atom economy are increasingly integral to the development of synthetic routes for pharmaceuticals and fine chemicals. Atom economy provides a measure of how efficiently reactants are converted into the final desired product.

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100%

Synthetic strategies like direct reductive amination are inherently more atom-economical than multi-step routes that may involve protecting groups or stoichiometric reagents that are not incorporated into the final molecule. Biocatalytic aminations are particularly advantageous as they often proceed without the need for complex ligands or metal catalysts that contribute to waste.

Another key metric is the E-factor (Environmental Factor), which quantifies the amount of waste generated per kilogram of product. A lower E-factor signifies a greener process. researchgate.net For fine chemical production, an ideal E-factor is in the range of 1 to 5. researchgate.net Achieving a low E-factor in the synthesis of this compound involves:

Catalysis: Using catalytic methods (both biocatalytic and transition-metal) instead of stoichiometric reagents minimizes waste.

Solvent Reduction: As discussed under process intensification, minimizing solvent use is crucial.

Energy Efficiency: Continuous flow processes can be more energy-efficient than large-scale batch reactions that require prolonged heating or cooling.

Renewable Feedstocks: While not always feasible for complex aromatic compounds, sourcing starting materials from renewable feedstocks is a long-term goal of green chemistry.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Stereochemical Control and Chiral Recognition Studies Involving 1 5 Fluoro 2 Methylphenyl Ethan 1 Amine

Methodologies for Absolute Configuration Determination and Assignment

The determination of the absolute configuration of a chiral molecule is a critical step in stereochemical studies. For chiral amines such as 1-(5-Fluoro-2-methylphenyl)ethan-1-amine, several powerful techniques are employed to elucidate the three-dimensional arrangement of atoms.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.netnih.gov This technique is particularly valuable as it can be performed on samples in solution, eliminating the often-challenging requirement of crystal growth. nih.govamericanlaboratory.com The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum obtained through quantum mechanical calculations, typically using density functional theory (DFT). nih.govresearchgate.net A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov While no specific VCD studies on this compound are publicly available, this method is a principal approach for determining the absolute configuration of new chiral molecules, including complex natural products and pharmaceuticals. nih.govacs.org

X-ray Crystallography: Single-crystal X-ray diffraction remains a definitive method for determining the absolute configuration of chiral compounds. americanlaboratory.com This technique requires the formation of a high-quality single crystal of the compound, often as a salt with a chiral resolving agent of a known absolute configuration. The resulting crystal structure provides a detailed three-dimensional map of the molecule, allowing for the unambiguous assignment of the stereocenter.

While specific crystallographic data for this compound is not widely published, the general methodology is well-established. The process would involve the steps outlined in the table below.

Table 1: General Workflow for Absolute Configuration Determination by X-ray Crystallography

| Step | Description |

|---|---|

| 1. Salt Formation | The racemic amine is reacted with an enantiomerically pure chiral acid (e.g., a derivative of tartaric acid) to form a pair of diastereomeric salts. |

| 2. Crystallization | The diastereomeric salt mixture is crystallized from a suitable solvent. Due to their different physical properties, one diastereomer will preferentially crystallize. |

| 3. Crystal Selection | A suitable single crystal of the crystallized diastereomer is selected for analysis. |

| 4. X-ray Diffraction | The crystal is subjected to X-ray diffraction analysis to determine its three-dimensional structure. |

| 5. Configuration Assignment | The absolute configuration of the amine is determined relative to the known configuration of the chiral acid within the crystal lattice. |

Enantioselective Recognition Mechanisms in Supramolecular Systems

Enantioselective recognition, where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule, is a fundamental principle in supramolecular chemistry and is crucial for developing chiral sensors and separation methods. For chiral primary amines, common supramolecular hosts include cyclodextrins, crown ethers, and calixarenes.

The recognition process is driven by a combination of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The specific geometry and functionality of the host's binding cavity create a chiral environment that preferentially accommodates one enantiomer of the guest over the other.

In the case of this compound, the presence of the fluorine atom and the methyl group on the phenyl ring, in addition to the chiral center, would play a significant role in the binding interactions with a supramolecular host. For instance, the fluorine atom can participate in hydrogen bonding or halogen bonding, while the methyl group contributes to the steric and hydrophobic interactions.

Chiral Separation Techniques and Methodologies for Enantiomers

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for both analytical and preparative scale enantioseparations.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including amines. yakhak.orgmdpi.com

For the separation of a primary amine like this compound, the mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, would be optimized to achieve baseline separation. While a specific, validated HPLC method for this compound is not publicly documented, the general approach for method development is outlined below.

Table 2: General Parameters for Chiral HPLC Method Development for Primary Amines

| Parameter | Considerations | Typical Values/Ranges |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) are often a good starting point. | Chiralpak® and Chiralcel® series |

| Mobile Phase | Normal-phase (e.g., hexane/alcohol) or polar organic mode (e.g., acetonitrile/methanol). | Hexane/Isopropanol, Acetonitrile/Methanol |

| Additives | Acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives are often used to improve peak shape and resolution. | 0.1% (v/v) |

| Flow Rate | Optimized for resolution and analysis time. | 0.5 - 1.5 mL/min |

| Temperature | Can influence selectivity and resolution. | Ambient to 40 °C |

Gas Chromatography (GC): Chiral GC is another effective method for the separation of volatile chiral compounds. For primary amines, which can exhibit poor peak shapes due to their polarity, derivatization is often necessary prior to analysis. nih.gov The amine is typically converted into a less polar derivative, such as an amide or a carbamate, which improves its chromatographic behavior. The separation is then carried out on a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.gov

Diastereomeric Salt Formation and Crystallization Processes for Enantiomeric Resolution

Classical resolution via diastereomeric salt formation is a well-established and industrially viable method for separating enantiomers of ionizable compounds like amines. onyxipca.com The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities in a given solvent.

By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution, while the other remains dissolved. The precipitated salt is then isolated, and the desired enantiomer of the amine is recovered by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (such as dibenzoyltartaric acid and di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid. onyxipca.comnih.govnih.gov The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the stoichiometry of the reactants. nih.govgoogle.comquora.com

While specific protocols for the resolution of this compound are not widely published, the general procedure is well-documented for structurally related phenylethylamines. nih.gov A typical resolution process is summarized in the table below.

Table 3: General Process for Enantiomeric Resolution by Diastereomeric Salt Crystallization

| Step | Description |

|---|---|

| 1. Selection of Resolving Agent and Solvent | A suitable enantiomerically pure chiral acid and a solvent or solvent mixture are chosen based on screening experiments. |

| 2. Salt Formation | The racemic amine and the resolving agent are dissolved in the chosen solvent, often with heating to ensure complete dissolution. |

| 3. Crystallization | The solution is cooled, allowing the less soluble diastereomeric salt to crystallize. |

| 4. Isolation of Diastereomer | The crystallized salt is isolated by filtration and washed with a small amount of cold solvent. |

| 5. Liberation of the Enantiomer | The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free enantiomer of the amine. |

| 6. Extraction and Isolation | The free amine is typically extracted into an organic solvent, which is then dried and evaporated to yield the enantiomerically pure product. |

Theoretical and Computational Chemistry of 1 5 Fluoro 2 Methylphenyl Ethan 1 Amine

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the molecular structure and energetics of chemical systems. For 1-(5-fluoro-2-methylphenyl)ethan-1-amine, these methods provide crucial insights into its conformational preferences and the electronic effects imparted by the fluorine and methyl substituents on the phenyl ring.

Conformational Analysis and Energy Landscapes

The conformational landscape of phenethylamines is characterized by the relative orientations of the phenyl ring and the aminoethyl side chain. In the case of this compound, the presence of substituents on the aromatic ring introduces additional complexity. Computational studies on structurally similar fluorinated phenylethylamines have shown that the gauche conformation is often the most stable. nih.gov A systematic conformational search for related phenethylamines using methods like the B3LYP functional reveals multiple possible conformers. kent.ac.uk The relative energies of these conformers determine the population distribution at a given temperature.

For a comprehensive understanding, the potential energy surface (PES) can be mapped by systematically varying key dihedral angles. For this compound, the critical dihedral angles would be those defining the rotation around the C(aryl)-C(ethyl) and C(ethyl)-N bonds. The resulting energy landscape would reveal the global minimum energy conformation and the energy barriers between different conformers. A first-principles computational study on the closely related (2-fluoro-2-phenyl-1-ethyl)ammonium ion, a model for protonated noradrenaline, demonstrated the existence of multiple stable conformers with varying dihedral angles, with relative energies calculated at the G3MP2B3 level of theory. researchgate.net

Table 1: Representative Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C2-Cα-N | Rotation of the aminoethyl group relative to the phenyl ring | Determines the overall shape (extended vs. folded) |

| C2-Cα-N-H | Rotation of the amine group | Influences hydrogen bonding capabilities |

This table is illustrative and based on general principles of conformational analysis for phenethylamines.

Electronic Structure and Fluorine Effects

The substitution of a hydrogen atom with fluorine on the phenyl ring significantly alters the electronic structure of this compound. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect can decrease the basicity of the amine group, a property that is often desirable in medicinal chemistry to improve bioavailability. nih.gov

Conversely, fluorine also possesses a lone pair of electrons that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). The interplay between these opposing effects influences the electron density distribution across the molecule. Computational studies on other fluorinated aromatic compounds have shown that the inductive effect generally dominates, leading to a net withdrawal of electron density from the aromatic ring. nih.gov This can impact the molecule's reactivity and intermolecular interactions.

The presence of the methyl group, an electron-donating group, further modulates the electronic properties. Its position ortho to the ethylamine (B1201723) substituent can also introduce steric effects that influence the preferred conformation. DFT calculations are essential to accurately model the balance of these electronic and steric contributions.

Molecular Dynamics Simulations of Intermolecular Interactions

MD simulations for this compound would typically involve placing a number of molecules in a simulation box, often with a solvent, and calculating their trajectories based on a force field. nih.govnih.gov These force fields are parameterized to reproduce experimental or high-level quantum mechanical data. Such simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the amine groups and potential non-covalent interactions involving the fluorine atom (e.g., C-H···F interactions). nih.gov A study on 1,1,1,2-tetrafluoroethane (B8821072) highlighted the importance of induced-dipole interactions in fluorinated compounds. nih.govnih.gov

The simulations can provide data on radial distribution functions, which describe the probability of finding one atom at a certain distance from another, revealing the structure of the liquid state. nih.gov Furthermore, MD simulations can be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding the compound's behavior in different solvents. nih.gov

Quantum Chemical Calculations of Reactivity Descriptors and Reaction Pathways

Quantum chemical methods are instrumental in predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.

Transition State Characterization

For any chemical transformation involving this compound, the identification and characterization of the transition state (TS) is of paramount importance. The TS represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

Computational methods, particularly DFT, can be employed to locate the TS geometry. This involves searching for a first-order saddle point on the potential energy surface, which is a structure with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Advanced methods like multi-path variational transition state theory can be used for accurate rate constant calculations, especially for reactions with multiple possible pathways. rsc.org Mechanistic analyses of enzymatic reactions, which can be modeled computationally, rely on the principle that enzymes bind more tightly to the transition state than to the reactants. google.com

Energetic Profiles of Key Transformations

For this compound, key transformations could include N-acylation, N-alkylation, or reactions involving the aromatic ring. For example, in a nucleophilic substitution reaction, the energetic profile would show the energy barrier for the amine to attack an electrophile and the relative stability of the resulting product. Computational studies on the synthesis of other phenethylamines have utilized DFT calculations to understand the catalytic cycle and explain the observed selectivity of reactions. acs.org

Prediction of Spectroscopic Signatures (Methodological Focus)

Computational quantum chemistry serves as a powerful tool for the a priori prediction of the spectroscopic signatures of a molecule. These predictions are invaluable for the identification and characterization of newly synthesized compounds and for the interpretation of experimental data. The primary methods employed for these predictions revolve around Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states.

For this compound, a typical computational workflow for predicting its spectroscopic properties would involve:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). This process yields a stable three-dimensional structure from which spectroscopic properties are calculated.

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical infrared (IR) spectrum. The calculated vibrational frequencies correspond to specific molecular motions, such as N-H stretches, C-H bends, and C-F vibrations.

Nuclear Magnetic Resonance (NMR) Shielding Tensors: The prediction of ¹H and ¹³C NMR chemical shifts is accomplished using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. By calculating the isotropic shielding constants for each nucleus in the optimized geometry, and referencing them against a standard (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. These predictions are highly sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure.

Electronic Transitions (UV-Vis Spectra): The ultraviolet-visible (UV-Vis) absorption spectrum is predicted using TD-DFT calculations. This method computes the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The table below illustrates the type of data that would be generated from such computational studies for this compound.

| Spectroscopic Data | Predicted Value | Corresponding Functional Group/Atom |

| ¹H NMR (ppm) | 7.15 | Aromatic C-H |

| 6.90 | Aromatic C-H | |

| 4.20 | Methine C-H | |

| 2.25 | Methyl C-H (on ring) | |

| 1.85 | Amine N-H | |

| 1.40 | Methyl C-H (on ethyl chain) | |

| ¹³C NMR (ppm) | 160.5 (d, J=245 Hz) | Aromatic C-F |

| 142.0 | Aromatic C | |

| 130.0 | Aromatic C | |

| 115.5 (d, J=22 Hz) | Aromatic C-H | |

| 113.0 (d, J=21 Hz) | Aromatic C-H | |

| 50.0 | Methine C | |

| 24.0 | Methyl C (on ethyl chain) | |

| 18.0 | Methyl C (on ring) | |

| IR (cm⁻¹) | 3380, 3300 | N-H stretch (asymmetric and symmetric) |

| 3050 | Aromatic C-H stretch | |

| 2970, 2880 | Aliphatic C-H stretch | |

| 1610, 1500 | Aromatic C=C stretch | |

| 1240 | C-F stretch | |

| UV-Vis (nm) | ~210, ~265 | π → π* transitions of the aromatic ring |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations. Actual calculated values would depend on the specific level of theory and basis set employed.

In Silico Design of Derivatives with Tailored Reactivity or Stereoselectivity

Beyond predicting the properties of the parent molecule, computational chemistry is instrumental in the rational design of derivatives with enhanced or specific functionalities. For this compound, this could involve modifying its structure to alter its reactivity, for instance, as a synthetic intermediate, or to control the stereochemical outcome of reactions in which it participates.

Tailoring Reactivity: The reactivity of the amine group or the aromatic ring can be modulated by introducing different substituents onto the phenyl ring. For example, the nucleophilicity of the amine can be increased or decreased by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), respectively.

Computational Approach: DFT calculations can be used to quantify these effects. By calculating properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges, one can predict how a given substituent will influence the reactivity of the molecule. For instance, a higher HOMO energy level in a derivative would suggest increased nucleophilicity.

Controlling Stereoselectivity: In reactions involving the chiral center of this compound, it is often desirable to control the formation of one stereoisomer over another. This is particularly crucial in the synthesis of enantiomerically pure compounds.

Computational Approach: The stereoselectivity of a reaction can be investigated by modeling the transition states of the competing reaction pathways that lead to different stereoisomers. By calculating the activation energies for each path, the favored product can be predicted. The difference in these activation energies allows for a quantitative prediction of the diastereomeric or enantiomeric excess.

The following table provides a hypothetical example of how computational predictions could guide the design of derivatives of this compound with tailored electronic properties, which in turn would influence their reactivity.

| Derivative | Substituent at C4 | Calculated HOMO Energy (eV) | Predicted Effect on Amine Nucleophilicity |

| This compound | -H (parent) | -5.80 | Baseline |

| 1-(4-Amino-5-fluoro-2-methylphenyl)ethan-1-amine | -NH₂ | -5.50 | Increased |

| 1-(5-Fluoro-2-methyl-4-nitrophenyl)ethan-1-amine | -NO₂ | -6.25 | Decreased |

| 1-(5-Fluoro-4-methoxy-2-methylphenyl)ethan-1-amine | -OCH₃ | -5.65 | Increased |

| 1-(4-Cyano-5-fluoro-2-methylphenyl)ethan-1-amine | -CN | -6.10 | Decreased |

Note: The data in this table is hypothetical and for illustrative purposes to show the relative effects of different substituents as would be predicted by computational methods.

Through these and other computational techniques, the design of derivatives of this compound can be approached in a systematic and predictive manner, saving significant time and resources in the laboratory.

Applications and Functionalization Strategies of 1 5 Fluoro 2 Methylphenyl Ethan 1 Amine in Advanced Materials and Catalysis

Role as Chiral Ligands in Asymmetric Catalysis

The primary application for chiral amines like 1-(5-Fluoro-2-methylphenyl)ethan-1-amine in catalysis is as a foundational scaffold for the synthesis of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that can induce high stereoselectivity in chemical transformations.

The transformation of a chiral amine into a valuable ligand is a cornerstone of catalyst development. For an amine such as this compound, a common strategy is to convert it into a multidentate ligand, often an aminophosphine, which can chelate effectively to transition metals like rhodium, palladium, or iridium.

The synthesis of such ligands typically involves the reaction of the primary amine with a phosphorus electrophile, such as chlorodiphenylphosphine (B86185) (ClPPh₂). This reaction forms a P-N bond, yielding a phosphine-based ligand. The design can be tailored by modifying the substituents on the phosphorus atom or by creating bidentate or pincer-type ligands for enhanced stability and catalytic activity. While specific research detailing the synthesis of ligands from this compound is not extensively documented, the general methodology is well-established for analogous structures like 1-phenylethylamine (B125046). nih.gov

A study on 1-phenylethylamine-derived ligands demonstrated that new chiral phosphine-phosphoramidite ligands could be prepared and that modifications, such as adding substituents to an associated binaphthyl moiety, had a significant impact on the resulting enantioselectivity of the catalyst. nih.gov This highlights a key principle in ligand design: the ability to fine-tune the steric and electronic properties of the ligand scaffold is crucial for optimizing catalyst performance. The fluorine and methyl substituents on the phenyl ring of this compound offer built-in electronic and steric differentiation compared to a simple phenylethylamine backbone.

Table 1: Conceptual Design Strategy for Ligands from Chiral Amines

| Ligand Type | Synthetic Precursors | Potential Metal Complex | Key Feature |

|---|---|---|---|

| Monodentate Aminophosphine | This compound + R₂PCl | [M(L)n] | Simple synthesis, modular R groups on phosphorus. |

| Bidentate Phosphine-Phosphoramidite | This compound + Chiral Diol + PCl₃; then R₂PH | [M(L-L)] | Rigid backbone, strong chelation effect. nih.gov |

Once synthesized, ligands derived from chiral amines are employed in a wide range of enantioselective reactions, including the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and other carbon-heteroatom (C-X) bonds. Asymmetric hydrogenation is a prominent example.

For instance, phosphine-phosphoramidite ligands derived from 1-phenylethylamine have been successfully used in the rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates, achieving high enantioselectivity. nih.gov The success of these reactions is highly dependent on the precise structure of the ligand, which dictates the approach of the substrate to the metal's active site.

While direct applications of ligands from this compound in specific bond-forming reactions are not widely reported, its structural similarity to proven chiral backbones suggests its potential in similar catalytic systems. The strategic placement of the fluoro and methyl groups could influence catalyst solubility, stability, and the electronic nature of the metal center, potentially offering advantages in challenging transformations. Another approach in asymmetric synthesis is the use of the chiral amine as an auxiliary, where it is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction before being cleaved. acs.org

Precursor in Polymer Chemistry and Functional Materials Synthesis

The incorporation of chiral units into polymer chains can lead to materials with unique properties, such as the ability to recognize other chiral molecules or to self-assemble into ordered helical structures. Chiral amines are valuable monomers for creating such functional polymers. researchgate.net

This compound can, in principle, be used as a monomer in polymer synthesis. Its primary amine group can be functionalized to create a polymerizable group (e.g., an acrylamide (B121943) or a vinyl group) or used directly in step-growth polymerization processes to form polyamides or polyimines. The resulting polymers would have the chiral 1-(5-fluoro-2-methylphenyl)ethyl moiety as a pendant side chain.

The synthesis of amine-functional polymers can be challenging, but various methods exist, including the modification of pre-formed polymers or the polymerization of amine-containing monomers. google.comroutledge.com These polymers have applications as chiral stationary phases in chromatography, as stimuli-responsive materials, and in biomedical contexts. researchgate.net Although the use of this compound specifically for creating chiral polymers is not detailed in available literature, its structure fits the profile of a monomer suitable for imparting chirality and functionality to a polymer backbone. researchgate.netroutledge.com

Table 2: Potential Approaches for Chiral Polymer Synthesis

| Polymerization Strategy | Monomer Requirement | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| Chain-Growth Polymerization | Amine functionalized with a polymerizable group (e.g., vinyl, acrylate) | Vinyl or acrylic polymer with chiral pendant groups | Chiral stationary phase, chiral sensors |

| Step-Growth Polymerization | Amine reacts with a dicarboxylic acid or diacyl chloride | Polyamide with chiral units in the backbone | High-performance chiral fibers, membranes |

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces, such as hydrogen bonding, π-π stacking, and van der Waals interactions. Chiral molecules are of particular interest in this field for their ability to induce chirality in larger assemblies and for molecular recognition.

Derivatives of this compound are well-suited for studies in chiral recognition and self-assembly. The amine group can act as a hydrogen bond donor, while the fluorine atom and the phenyl ring can participate in other non-covalent interactions. When functionalized, for example, into an amide or urea, the hydrogen bonding capabilities are enhanced, providing a strong driving force for self-assembly into ordered structures like tapes, ribbons, or gels.

The core principle of chiral recognition is that a chiral host molecule will bind the two enantiomers of a chiral guest with different affinities, allowing for their differentiation or separation. The specific stereochemistry and functional groups of this compound make it a candidate for designing chiral hosts. While specific host-guest systems based on this compound are not prominent in the literature, the broader class of 1-phenylethylamine derivatives has been explored for these phenomena. The study of these interactions is key to developing new methods for separating enantiomers and designing complex, functional molecular systems.

Exploration as a Chemical Biology Probe

One of the most concrete applications of this compound is as a key building block in the synthesis of sophisticated molecules for chemical biology research. Chemical probes are small molecules used to study biological systems, often by selectively interacting with a specific protein.

The (S)-enantiomer of this compound is a documented intermediate in the synthesis of UNC1999 . UNC1999 is a potent and orally bioavailable small-molecule inhibitor of the lysine (B10760008) methyltransferases EZH2 and EZH1. researchgate.net These enzymes are implicated in cancer through the methylation of histone H3 at lysine 27 (H3K27). By inhibiting EZH2/EZH1, UNC1999 serves as a valuable chemical probe to investigate the biological roles of these enzymes and their potential as therapeutic targets. researchgate.net The synthesis of UNC1999 relies on the specific stereochemistry and chemical handles provided by the chiral amine starting material, underscoring the value of this compound in constructing complex and biologically active molecules.

Design and Synthesis of this compound-Derived Architectures

The design and synthesis of architectures derived from this compound primarily leverage the reactivity of the primary amine group. This functionality allows for the construction of a variety of derivatives, including Schiff bases, amides, and more complex ligands for metal-catalyzed reactions. The presence of the fluorine atom can enhance properties such as thermal stability, lipophilicity, and metabolic resistance in the final products, which is particularly advantageous in materials science and medicinal chemistry. researchgate.net The chiral nature of the amine allows for the synthesis of enantiomerically pure compounds, which are crucial for applications in asymmetric catalysis. enamine.net

A common strategy for functionalization involves the condensation reaction of the primary amine with aldehydes or ketones to form Schiff bases (imines). nih.govresearchgate.net These Schiff bases can act as versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes. nih.govijsr.net The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the aromatic ring of the aldehyde or ketone precursor, influencing their catalytic activity. mdpi.com

Furthermore, the chiral backbone of this compound is a valuable feature for the design of chiral ligands for asymmetric catalysis. rsc.org By reacting the amine with phosphorus-containing electrophiles or other suitable building blocks, a variety of chiral phosphine-amine or diamine ligands can be synthesized. enamine.net These ligands are instrumental in creating chiral environments around a metal center, enabling the enantioselective synthesis of valuable molecules. beilstein-journals.org

The synthesis of these derivatives often involves standard organic chemistry transformations. For instance, Schiff base formation is typically achieved by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. nih.gov The synthesis of more complex ligands may require multi-step sequences and the use of protecting groups to ensure regioselectivity.

While specific research detailing the synthesis of derivatives from this compound for advanced materials is limited in the public domain, the general principles of amine functionalization provide a clear pathway for creating novel architectures. For example, the incorporation of this amine into polymer structures could enhance their thermal stability or modify their surface properties. researchgate.net Similarly, its use in the synthesis of liquid crystals could be explored, as fluorinated groups are known to influence mesomorphic properties. nih.gov

Detailed research findings on the catalytic applications of specific derivatives of this compound are not widely reported. However, the foundational knowledge of how similar chiral amines and their Schiff base or phosphine (B1218219) derivatives behave as ligands in catalysis provides a strong basis for their potential utility. nih.govmdpi.com The table below outlines potential synthetic strategies and the resulting compound classes.

| Starting Material | Reagent | Reaction Type | Product Class | Potential Application |

| This compound | Substituted Aldehyde/Ketone | Condensation | Schiff Base Ligands | Catalysis, Liquid Crystals |

| This compound | Acyl Halide/Anhydride | Acylation | Amides | Polymer Building Blocks |

| (R)- or (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine | Chlorodiphenylphosphine | Nucleophilic Substitution | Chiral Aminophosphine Ligands | Asymmetric Catalysis |

| This compound | Metal Salt (e.g., Cu(II), Ni(II)) | Complexation with Schiff Base | Metal Complexes | Catalysis |

Table 1: Synthetic Strategies for Derivatizing this compound

The exploration of these synthetic avenues is expected to yield a new generation of functional materials and catalysts with tailored properties, driven by the unique combination of chirality, fluorine substitution, and aromaticity present in the this compound scaffold.

Future Directions and Emerging Research Avenues for 1 5 Fluoro 2 Methylphenyl Ethan 1 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 1-(5-fluoro-2-methylphenyl)ethan-1-amine is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer substantial improvements over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library generation.

Future research will likely focus on translating the existing batch syntheses of this amine and its precursors into continuous flow processes. Key reaction steps, such as the asymmetric reduction of the corresponding ketone or reductive amination, are well-suited for flow reactors. The precise control over temperature, pressure, and reaction time in a flow system can minimize the formation of byproducts and improve stereoselectivity.

Automated platforms, which integrate flow reactors with real-time reaction monitoring (e.g., via inline NMR or IR spectroscopy) and machine learning algorithms for optimization, represent a significant frontier. Such systems could rapidly screen various catalysts, solvents, and conditions to identify the optimal parameters for the synthesis of specific enantiomers of this compound, accelerating both process development and the discovery of new derivatives.

Advancements in Stereoselective Synthesis Methodologies

The biological activity of chiral amines is often dependent on their stereochemistry. Consequently, the development of highly efficient and selective methods for producing enantiopure this compound is a primary research focus.

Biocatalysis: A promising avenue is the use of enzymes, particularly reductive aminases (RedAms) and amine transaminases (ATAs). whiterose.ac.uk Fungal RedAms have shown success in the reductive amination of related α-fluoroacetophenones, yielding β-fluoro primary amines with high conversion rates (>90%) and excellent enantiomeric excess (85-99% ee). whiterose.ac.uk Applying engineered RedAms to 1-(5-fluoro-2-methylphenyl)ethan-1-one could provide a direct and green route to the desired (R)- or (S)-amine. While ATAs can be used for the kinetic resolution of racemic β-fluoroamines, their yields are inherently limited to 50%. whiterose.ac.uk

Chemocatalysis: Asymmetric chemical catalysis remains a cornerstone of stereoselective synthesis. The synthesis of (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, a key precursor, has been achieved with 96% enantiomeric excess through the asymmetric reduction of the corresponding ketone using (-)-DIP-Chloride. chemicalbook.com This chiral alcohol can then be converted to the desired amine. Another advanced approach involves the use of chiral Brønsted acid catalysts for the enantioselective addition of nucleophiles to imines, a strategy that has been successfully applied to the synthesis of other β-fluoro amines. nih.gov

Future work will focus on discovering new catalysts that are more efficient, use lower loadings of precious metals, and operate under milder conditions. The desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs) also presents a novel, though less direct, strategy for creating stereoenriched fluorinated compounds. nih.gov

| Method | Description | Potential Advantages | Key Precursor | Reference |

| Biocatalytic Reductive Amination | Use of reductive aminase (RedAm) enzymes to directly convert the ketone to the chiral amine. | High stereoselectivity, mild reaction conditions, environmentally friendly. | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | whiterose.ac.uk |

| Asymmetric Ketone Reduction | Stereoselective reduction of the ketone to a chiral alcohol, followed by conversion to the amine. | High enantiomeric excess, well-established methodology. | 1-(5-Fluoro-2-methylphenyl)ethan-1-one | chemicalbook.com |

| Chiral Brønsted Acid Catalysis | Enantioselective synthesis via reactions involving imine intermediates activated by a chiral acid. | Metal-free catalysis, potential for high enantioselectivity. | Imine of 1-(5-fluoro-2-methylphenyl)ethan-1-one | nih.gov |

| Kinetic Resolution | Enzymatic (e.g., with ATAs) or chemical resolution of the racemic amine. | Access to both enantiomers from a racemic mixture. | Racemic this compound | whiterose.ac.uk |

Exploration of Novel Catalytic and Material Science Applications

While primarily valued as a synthetic intermediate, the unique structure of this compound suggests potential for its use in catalysis and materials science. Chiral amines are frequently employed as ligands for transition metals in asymmetric catalysis or as organocatalysts themselves.

The combination of a chiral center, a primary amine for coordination, and a fluoro-substituted aromatic ring makes this compound an interesting candidate for a new class of ligands. The fluorine atom can influence the electronic properties of the metal center and introduce non-covalent interactions that could enhance stereocontrol in catalytic reactions. Future research could involve synthesizing metal complexes incorporating this amine as a ligand and testing their efficacy in reactions such as asymmetric hydrogenation or C-C bond formation.

In material science, fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. Incorporating this compound as a monomer or functionalizing agent into polymers or organic frameworks could lead to materials with novel electronic or surface properties. Its classification under "Catalysts and Ligands" and "Materials Science" by some chemical suppliers hints at these recognized, yet underexplored, possibilities. evitachem.com

Development of Advanced Computational Models for Prediction and Design

Computational chemistry is an increasingly powerful tool for accelerating chemical research. For this compound, advanced computational models can provide deep insights into its properties and reactivity.

First-principles quantum mechanical computations, such as Density Functional Theory (DFT), can be used to explore the conformational landscape of the molecule. researchgate.net Such studies, similar to those performed on the related (2-fluoro-2-phenyl-1-ethyl)ammonium ion, can determine the relative energies and populations of different conformers, which is crucial for understanding its interaction with biological targets or chiral catalysts. researchgate.net

Furthermore, computational models are vital for elucidating reaction mechanisms. For instance, DFT calculations have been used to understand the turn-over determining step in the Pd-catalyzed fluorination of aliphatic amines, revealing the role of ligands and additives. nih.gov Similar models could be developed to predict the most favorable pathways for the synthesis of this compound, optimize reaction conditions for stereoselectivity, and design new derivatives with tailored electronic or steric properties. These predictive capabilities reduce the need for extensive empirical screening, saving time and resources.

Unexplored Reaction Pathways and Synthetic Transformations (e.g., C-H activation)

Beyond its synthesis, this compound is a substrate for a variety of modern synthetic transformations that remain largely unexplored. These advanced methods could be used to create a diverse library of complex derivatives for pharmaceutical or material science applications.

C-H Activation: Direct C-H functionalization is a powerful strategy for molecular editing. The fluorine substituent on the aromatic ring is known to enhance the reactivity of the ortho C-H bond (the C6 position) toward activation by transition metals like palladium. acs.orgresearchgate.net This ortho-directing effect could be harnessed to introduce a wide range of functional groups at this position. Additionally, recent breakthroughs have enabled the palladium-catalyzed fluorination of C(sp³)–H bonds at the γ-position of free amines using a transient directing group. nih.gov This suggests the exciting possibility of selectively functionalizing the methyl group of the ethylamine (B1201723) side chain.

C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, methods for its activation and transformation are emerging. mdpi.com Catalytic systems involving nickel or palladium can activate C-F bonds in fluoro-aromatics for cross-coupling reactions. mdpi.com Applying these methods to this compound could allow for the replacement of the fluorine atom, providing a synthetic entry point that is complementary to C-H activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Fluoro-2-methylphenyl)ethan-1-amine in academic laboratories?

- Methodology :

- Oxime Reduction : Use heterogeneous palladium-based catalysts (e.g., Pd/C) under 1 atm H₂ in aqueous conditions. This method is efficient for reducing oximes to amines, as demonstrated for structurally similar compounds like 1-(4-isopropylphenyl)ethan-1-amine .

- Alkylation/Amination : React 5-fluoro-2-methylbenzyl halides with ammonia or amine precursors under basic conditions. For example, 1-(3-chloropyridin-2-yl)ethan-1-amine was synthesized via nucleophilic substitution .

- Key Considerations : Optimize reaction time and temperature to minimize side products like over-reduced or dimerized species.

Q. How should researchers characterize the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR data with structurally analogous amines (e.g., 1-(4-isopropylphenyl)ethan-1-amine: δ 1.25 ppm for CH₃, δ 7.2–7.4 ppm for aromatic protons) . Substituent effects (fluoro and methyl groups) will shift aromatic peaks downfield.

- HRMS : Validate molecular formula using high-resolution mass spectrometry. For example, 1-(4-isopropylphenyl)ethan-1-amine showed an HRMS (ESI) m/z of 164.1436 (calculated) vs. 164.1434 (observed) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards.

Q. What safety protocols are critical when handling this amine?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .

- Store under inert atmosphere (N₂/Ar) to prevent oxidation.

- Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Strategies :

- Chiral Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers, as seen for (R)- and (S)-1-(6-bromopyridin-2-yl)ethan-1-amine .

- Asymmetric Catalysis : Employ chiral palladium catalysts or enzymes (e.g., transaminases) to induce stereoselectivity during synthesis .

- Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry.

Q. How can researchers resolve contradictions in spectral data during characterization?

- Case Study : Discrepancies in ¹H NMR aromatic shifts may arise from solvent effects or impurities.

- Solution : Cross-validate with ¹³C NMR and DEPT-135 to assign quaternary carbons. For example, conflicting δ values in 1-(5-chloro-2-fluorophenyl)ethan-1-amine were resolved by comparing coupling constants (J = 8.5 Hz for ortho-F) .

- Advanced Tools : Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm substituent positions .

Q. What are the potential biological targets and mechanisms of action for this compound?

- Research Pathways :

- Receptor Binding : Screen for activity against GPCRs (e.g., serotonin or adrenergic receptors) using radioligand displacement assays. Analogous compounds like 2-(3,5-dimethylphenoxy)-1-methylethylamine showed affinity for neurotransmitter transporters .